molecular formula C15H11N3O2S B1222485 5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 61066-46-4

5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1222485
CAS No.: 61066-46-4
M. Wt: 297.3 g/mol
InChI Key: JNBWDMDSUVQYLP-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole class, a scaffold recognized for its wide range of pharmacological properties. The structure incorporates a 1,3-benzodioxole moiety, found in various biologically active molecules, and a thiol group at the 3-position, which can serve as a key pharmacophore or a point for further chemical derivatization. Compounds within the 1,2,4-triazole family have been extensively investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities, often acting through enzyme inhibition or receptor modulation (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910314/). The presence of the benzodioxole group can influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to interact with specific biological targets. As a research-grade chemical, it is primarily of interest in medicinal chemistry for the synthesis and screening of novel bioactive molecules, in biochemistry for probing enzyme mechanisms, and in materials science. This product is supplied for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c21-15-17-16-14(18(15)11-4-2-1-3-5-11)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBWDMDSUVQYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d] dioxole-5-carboxylic Acid Hydrazide

The synthesis begins with the preparation of the hydrazide precursor. Methyl benzo[d]dioxole-5-carboxylate is refluxed with hydrazine hydrate in ethanol, yielding benzo[d]dioxole-5-carboxylic acid hydrazide. This step typically achieves ~60% yield under optimized conditions.

Reaction Conditions :

  • Reagents : Methyl benzo[d]dioxole-5-carboxylate, hydrazine hydrate (excess), ethanol.

  • Temperature : Reflux (~78°C).

  • Duration : 4–5 hours.

Formation of Potassium Dithiocarbazinate

The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form potassium dithiocarbazinate. This intermediate is critical for subsequent cyclization.

Reaction Conditions :

  • Reagents : Benzo[d]dioxole-5-carboxylic acid hydrazide, CS₂ (1.5 equiv), KOH (1.5 equiv), absolute ethanol.

  • Temperature : Room temperature.

  • Duration : 16 hours (stirring).

The product precipitates as a potassium salt, which is filtered and dried without further purification.

Cyclization to Form the Triazole Core

The potassium dithiocarbazinate undergoes cyclization with phenylhydrazine (replacing hydrazine hydrate in the original protocol) to introduce the phenyl group at position 4. This step forms the 1,2,4-triazole ring and incorporates both substituents.

Reaction Conditions :

  • Reagents : Potassium dithiocarbazinate, phenylhydrazine (1.2 equiv), water.

  • Temperature : Reflux (~100°C).

  • Duration : 3–4 hours.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of phenylhydrazine on the dithiocarbazinate, followed by intramolecular cyclization and elimination of H₂S. The phenyl group directs substitution at position 4 of the triazole.

Yield : ~40–45% (estimated from analogous reactions).

Structural Confirmation and Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • C=S Stretch : 617–698 cm⁻¹.

  • N–H Stretch : 3300–3365 cm⁻¹ (absent in final product due to thiol tautomerization).

  • Benzodioxol Ether Stretches : 1250–1305 cm⁻¹.

¹H NMR (CDCl₃) :

  • Aromatic Protons : δ7.5–8.7 ppm (multiplet, 10H from benzodioxol and phenyl).

  • Thiol Proton : δ14.6 ppm (singlet, exchangeable).

Mass Spectrometry :

  • Molecular Ion : m/z 297.057 (M⁺, calculated for C₁₅H₁₁N₃O₂S).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Dithiocarbazinate CyclizationPhenylhydrazine, CS₂~40%Scalable, minimal side productsModerate yield, long reaction times
Oxidative CyclizationDMSO, baseN/ANovel pathway, avoids hydrazineUntested for target compound

Challenges and Optimization Strategies

Byproduct Formation

  • Incomplete Cyclization : Open-chain thiosemicarbazides may persist. Mitigated by extended reflux times or acid catalysis.

  • Oxidative Byproducts : Thiol oxidation to disulfides or sulfonates. Add antioxidants (e.g., ascorbic acid) to suppress.

Solvent and Temperature Effects

  • Water vs. Ethanol : Aqueous media favor cyclization but may reduce solubility of aromatic intermediates. Ethanol/water mixtures (1:1) offer a balance.

  • Microwave Assistance : Potential to reduce reaction times from hours to minutes, though untested for this compound.

Industrial-Scale Considerations

Cost Efficiency

  • Phenylhydrazine : Higher cost than hydrazine hydrate. Alternatives like in situ generation from aniline may reduce expenses.

  • CS₂ Handling : Toxic and volatile; requires closed systems and scrubbers.

Green Chemistry Approaches

  • Solvent-Free Cyclization : Mechanochemical methods (ball milling) could eliminate solvent waste.

  • Catalytic Agents : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Chemical Reactions Analysis

3-(1,3-Benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or benzodioxole groups are replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of triazole compounds exhibit potent anticancer properties. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines such as HeLa cells, leading to cell cycle arrest at the S-phase and G2/M-phase .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineMechanismIC50 (µM)
C27HeLaApoptosis induction4.363
112cVariousCell cycle arrest>50

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Triazole derivatives have been evaluated for their antibacterial and antifungal properties. For example, specific derivatives demonstrated effectiveness comparable to standard antimicrobial agents like streptomycin and bifonazole .

Table 2: Antimicrobial Activity

CompoundPathogenActivity TypeReference
37dEnterobacter cloacaeBactericidal
76aStaphylococcus aureusAntifungal

Synthesis and Chemical Reactivity

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves several key steps that enhance its reactivity and biological activity. The incorporation of functional groups into the triazole framework is crucial for optimizing its pharmacological properties .

Synthesis Overview

The synthesis typically includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the benzo[d][1,3]dioxole moiety to enhance biological interactions.
  • Functionalization at the phenyl position to modulate activity.

Agricultural Applications

Beyond its pharmaceutical potential, compounds like this compound are being explored for use as agrochemicals. Their antifungal properties make them candidates for developing new fungicides that can protect crops from fungal diseases .

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It also modulates various signaling pathways, including those related to oxidative stress and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Antimicrobial and Antiproliferative Activity

  • The target compound lacks the thiazole and naphthalene moieties present in Compound 102a (), which are critical for its superior anticancer activity. This suggests that hybridizing the triazole-thiol core with larger aromatic systems enhances cytotoxicity .
  • Sulfonamide derivatives (e.g., 4b–4f in ) bearing benzo[d][1,3]dioxole and substituted phenyl groups exhibit broad-spectrum antimicrobial activity (MIC = 2–8 μg/mL), outperforming the target compound in this domain .

Antiradical and Antioxidant Potential

  • Alkyl derivatives of the target compound (e.g., ethyl, propyl) show 2–3× higher DPPH radical scavenging activity compared to the parent molecule, indicating that alkylation of the thiol group enhances electron-donating capacity .
  • In contrast, Schiff base derivatives (e.g., 5b in ) achieve IC₅₀ values as low as 5.84 μg/mL , surpassing both the target compound and its alkyl analogs .

Biological Activity

5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of the Compound

This compound features a unique structure characterized by a benzodioxole ring, a phenyl group, and a triazole ring with a thiol group. The presence of these functional groups contributes to its potential biological activities.

PropertyValue
IUPAC Name3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Molecular FormulaC₁₅H₁₁N₃O₂S
Molecular Weight293.33 g/mol
CAS Number61066-46-4

Biological Activities

The biological activities of this compound are primarily attributed to its structural components. Similar compounds have demonstrated a wide range of activities:

  • Antimicrobial Activity : Triazole derivatives are known for their antibacterial and antifungal properties. Studies indicate that compounds with a triazole core can inhibit the growth of various microorganisms by disrupting their cellular processes .
  • Antitumor Activity : Research has shown that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cell lines. For instance, related compounds have exhibited IC50 values below 5 μM against human cancer cell lines . Specifically, compounds derived from triazoles have been effective against colon carcinoma and breast cancer cell lines .
  • Antioxidant Properties : The thione and thiol functionalities present in the compound contribute to its antioxidant capabilities. These properties are beneficial in reducing oxidative stress and preventing cellular damage .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by activating specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole compounds:

  • Antimicrobial Screening : A study synthesized various triazole-thiol derivatives and tested them against standard bacterial strains. Some derivatives showed moderate antibacterial activity compared to control agents like chloramphenicol .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain triazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating promising therapeutic potential .
  • Comparative Analysis with Other Derivatives : Compounds similar to this compound were compared with other triazoles and thiols to assess their relative biological activities. Results indicated that the unique combination of functional groups enhances their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

  • The compound is synthesized via multi-step routes, often starting with cyclocondensation of thiocarbohydrazides with substituted aldehydes or ketones. A common approach involves refluxing intermediates in POCl₃ to form the triazole ring, followed by recrystallization in ethanol for purification . For S-alkylation (e.g., to create alkylthio derivatives), the thiol group reacts with alkyl halides (e.g., 1-bromopropane) in the presence of KOH/2-propanol under reflux, yielding derivatives with >70% purity after pH neutralization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry and substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., experimental M⁺ at 392.64 vs. calculated 392.18) .
  • Elemental analysis : Ensures purity (>95% C, H, N, S) .
  • Melting points : Used to assess crystallinity (e.g., 136–138°C for unmodified derivatives) .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values <50 µg/mL indicating potency .
  • Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, monitoring ED₅₀ values .
  • Antioxidant tests : DPPH radical scavenging assays at 517 nm, with IC₅₀ <100 µM considered active .

Advanced Research Questions

Q. How do structural modifications (e.g., S-alkylation, cyclization) influence bioactivity?

  • S-alkylation : Increasing alkyl chain length (C3–C10) enhances lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity but reducing water solubility .
  • Cyclization : Converting carbohydrazide moieties to 1,3,4-oxadiazole rings eliminates H-bond donors, altering receptor binding and reducing toxicity (e.g., LD₅₀ >500 mg/kg in mice) .
  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring increase antimicrobial potency by 2–4-fold compared to unsubstituted analogs .

Q. What strategies optimize reaction yields and selectivity during derivatization?

  • Catalyst choice : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (e.g., 90% yield for ethynyl derivatives) .
  • Solvent selection : Ethanol or methanol maximizes Schiff base formation during condensation, while DMF enhances aroylation .
  • Temperature control : Reflux (80–100°C) minimizes side products in S-alkylation, whereas room-temperature stirring is optimal for imine formation .

Q. How can conflicting data on substituent chain length vs. activity be resolved?

  • Case study : While C8 alkyl chains show peak antifungal activity (MIC = 12.5 µg/mL), they exhibit cytotoxicity (IC₅₀ = 25 µM in HepG2 cells). Resolve via:

  • Dose-response curves : Differentiate therapeutic indices for specific applications .
  • Molecular dynamics simulations : Predict ligand-receptor interactions to rationalize discrepancies .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or GABA transaminase inhibition via Ellman’s method or HPLC-based substrate depletion .
  • Cellular uptake studies : Use fluorescent analogs (e.g., dansyl-tagged derivatives) to track localization in neuronal cells .
  • Protein binding : Surface plasmon resonance (SPR) quantifies binding affinity (e.g., Kd = 0.8 µM for tubulin) .

Q. What derivatization strategies expand its application in drug discovery?

  • Heterocyclic hybrids : Fuse with pyrazole or thiadiazole rings to enhance antiproliferative activity (e.g., IC₅₀ = 8 µM against MCF-7 cells) .
  • Prodrug design : Acetylate the thiol group to improve oral bioavailability, with enzymatic reactivation in vivo .
  • Metal complexes : Coordinate with Cu(II) or Zn(II) to amplify antioxidant effects (e.g., 95% DPPH scavenging at 50 µM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(Benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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